4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole
CAS No.:
Cat. No.: VC16410441
Molecular Formula: C6H6ClF3N2
Molecular Weight: 198.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6ClF3N2 |
|---|---|
| Molecular Weight | 198.57 g/mol |
| IUPAC Name | 4-chloro-1,5-dimethyl-3-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C6H6ClF3N2/c1-3-4(7)5(6(8,9)10)11-12(3)2/h1-2H3 |
| Standard InChI Key | NKLHNTJNPXVXAV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C)C(F)(F)F)Cl |
Introduction
4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. It is characterized by the presence of a chlorine atom at the 4-position, two methyl groups at the 1 and 5 positions, and a trifluoromethyl group at the 3-position of the pyrazole ring. This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals, attributed to its unique chemical properties and biological activities.
Synthesis Methods
The synthesis of 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with trifluoromethylating agents in solvents like dichloromethane or acetonitrile, often using catalysts such as copper or palladium complexes.
Chemical Reactions
This compound can undergo various chemical reactions, including:
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Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
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Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
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Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.
Biological Activities
Pyrazole derivatives, including 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, exhibit a range of biological activities:
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Antimicrobial Properties: Compounds similar to this have shown significant activity against various bacterial strains.
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Anti-inflammatory Effects: Related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties.
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Cancer Research: Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines.
Applications
4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules in chemistry. In biology, it is investigated for its potential antimicrobial or anti-inflammatory properties. In medicine, it is explored as a lead compound for drug development. Industrially, it is utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Chlorine at position 5 | Different biological activity profiles |
| 5-Chloro-1-methyl-3-(difluoromethyl)-1H-pyrazole | Chlorine at position 5; difluoromethyl | Different electronic properties affecting reactivity |
| 4-Chloro-3-methyl-1H-pyrazole | Chlorine at position 4; methyl at position 3 | Potentially lower reactivity compared to trifluoromethyl derivatives |
| 4-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Fluorine instead of chlorine at position 4 | May exhibit unique interactions due to fluorine's properties |
The unique combination of substituents in 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and agrochemicals.
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